An In-depth Technical Guide to Boc-Gly-ONp: Chemical Properties and Structure
An In-depth Technical Guide to Boc-Gly-ONp: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-(tert-Butoxycarbonyl)glycine p-nitrophenyl ester (Boc-Gly-ONp), a key reagent in peptide synthesis.
Chemical Properties and Structure
Boc-Gly-ONp is a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester.[1][2] This dual functionality makes it a valuable building block in the synthesis of peptides.[3]
Structure:
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IUPAC Name: (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate[1][4]
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Synonyms: Boc-glycine 4-nitrophenyl ester, Boc-Gly-p-nitrophenyl ester, N-t-Butyloxycarbonylglycine p-nitrophenyl ester[1]
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CAS Number: 3655-05-8[2]
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Molecular Formula: C₁₃H₁₆N₂O₆[2]
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SMILES: CC(C)(C)OC(=O)NCC(=O)OC1=CC=C(C=C1)--INVALID-LINK--[O-][1]
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InChI: InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-8-11(16)20-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Boc-Gly-ONp.
| Property | Value | Reference(s) |
| Molecular Weight | 296.28 g/mol | [2] |
| Appearance | Brown powder | [3] |
| Melting Point | 56-66 °C | [3] |
| Storage Temperature | 0-8°C | [3] |
Solubility:
Specific quantitative solubility data for Boc-Gly-ONp in a range of organic solvents is not extensively published. However, based on the solubility of the closely related compound Boc-Glycine, a qualitative solubility profile can be inferred. The presence of the nonpolar Boc group and the aromatic p-nitrophenyl group suggests good solubility in moderately polar to nonpolar organic solvents.
| Solvent | Expected Qualitative Solubility |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol (MeOH) | Soluble |
| Ethanol (EtOH) | Soluble |
| Water | Insoluble |
Spectroscopic Data
FT-IR Spectroscopy (Expected Peaks):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretch (urethane) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (p-nitrophenyl ester) |
| ~1715 | Strong | C=O stretch (Boc carbamate) |
| ~1520 | Strong | N-O asymmetric stretch (nitro group) |
| ~1345 | Strong | N-O symmetric stretch (nitro group) |
| 1250-1200 | Strong | C-O stretch (ester) |
| 1170-1150 | Strong | C-O stretch (carbamate) |
¹H NMR Spectroscopy (Expected Chemical Shifts):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 | Doublet | Aromatic protons ortho to NO₂ |
| ~7.4 | Doublet | Aromatic protons meta to NO₂ |
| ~5.5 | Broad Singlet | N-H (carbamate) |
| ~4.2 | Doublet | -CH₂- (glycine backbone) |
| ~1.5 | Singlet | -C(CH₃)₃ (Boc group) |
¹³C NMR Spectroscopy (Expected Chemical Shifts):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~156 | C=O (carbamate) |
| ~155 | Aromatic C-O |
| ~145 | Aromatic C-NO₂ |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~80 | -C(CH₃)₃ (Boc group) |
| ~43 | -CH₂- (glycine backbone) |
| ~28 | -C(CH₃)₃ (Boc group) |
Experimental Protocols
Boc-Gly-ONp is primarily used as an activated glycine building block for peptide synthesis in solution-phase. The p-nitrophenyl ester is a good leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide.
Detailed Methodology for Dipeptide Synthesis: Boc-Gly-Ala-OMe
This protocol describes a representative procedure for the synthesis of the dipeptide Boc-Gly-Ala-OMe using Boc-Gly-ONp and L-Alanine methyl ester hydrochloride.
Materials:
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Boc-Gly-ONp
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L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Thin Layer Chromatography (TLC) plates (silica gel)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Preparation of the Amine Component: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
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Coupling Reaction: To the solution of the free L-Alanine methyl ester, add Boc-Gly-ONp (1.05 equivalents).
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The reaction is typically complete within 2-4 hours.
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Work-up:
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Once the reaction is complete, dilute the mixture with EtOAc.
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Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Isolation and Purification:
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude dipeptide can be further purified by flash column chromatography on silica gel if necessary.
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Experimental Workflow Diagram:
Caption: Workflow for the solution-phase synthesis of a dipeptide using Boc-Gly-ONp.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3]
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First Aid:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth with water. Do not induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the available information on Boc-Gly-ONp. For critical applications, it is recommended to obtain a certificate of analysis and a specific safety data sheet from the supplier.
